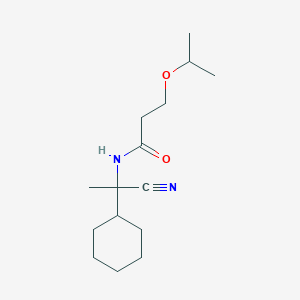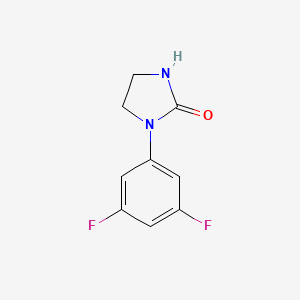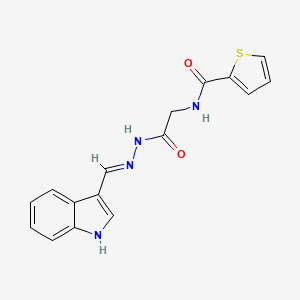
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide, also known as CCPA, is a selective A1 adenosine receptor agonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research.
Wirkmechanismus
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide selectively binds to the A1 adenosine receptor, which is a G protein-coupled receptor. Activation of this receptor results in the inhibition of adenylyl cyclase and a decrease in cAMP levels. This, in turn, leads to the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide can reduce neuronal damage caused by ischemia and oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce the release of pro-inflammatory cytokines. Additionally, N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has been shown to have cardioprotective effects and can reduce myocardial infarct size.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in lab experiments is its selectivity for the A1 adenosine receptor, which allows for more specific targeting of this receptor subtype. However, one limitation is that N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has a relatively short half-life, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research involving N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide. One area of interest is the potential use of N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, there is potential for N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide to be used in the treatment of cardiovascular diseases, such as ischemic heart disease. Further research is needed to fully understand the potential applications of N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide in these areas.
Synthesemethoden
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide can be synthesized through a multi-step process starting with the reaction of cyclohexanone with malononitrile to produce 2-cyano-2-cyclohexylethylidenemalononitrile. This compound is then reacted with isopropyl chloroformate and subsequently with 3-isopropoxypropylamine to yield N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and has been used in studies investigating the role of adenosine receptors in the brain.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclohexylethyl)-3-propan-2-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-12(2)19-10-9-14(18)17-15(3,11-16)13-7-5-4-6-8-13/h12-13H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSMATLPTZAPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCC(=O)NC(C)(C#N)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclohexylethyl)-3-(propan-2-yloxy)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)


![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide](/img/structure/B2611043.png)

![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)

![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)
![4-chloro-2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2611051.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)
![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)
![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)